molecular formula C16H15ClN2O2S B5779438 2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide

2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B5779438
M. Wt: 334.8 g/mol
InChI Key: PBEMKGJVBDLNRP-UHFFFAOYSA-N
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Description

2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide is an organic compound with the molecular formula C15H13ClN2O2S It is a derivative of benzamide and contains a chlorobenzyl group, a sulfanyl group, and an acetylamino group

Preparation Methods

One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, followed by acetylation with acetic anhydride and subsequent reaction with benzoyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, reduced benzamides, and substituted benzyl derivatives.

Scientific Research Applications

2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. For example, it may bind to and inhibit the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-7-3-1-5-11(13)9-22-10-15(20)19-14-8-4-2-6-12(14)16(18)21/h1-8H,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEMKGJVBDLNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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